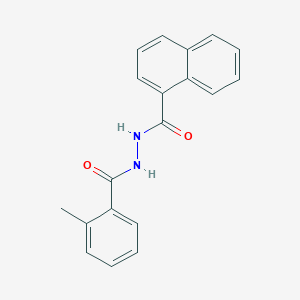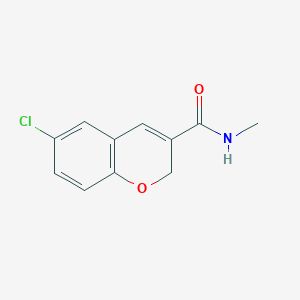![molecular formula C9H9ClN2O2 B1660890 3-[(クロロアセチル)アミノ]ベンズアミド CAS No. 85126-66-5](/img/structure/B1660890.png)
3-[(クロロアセチル)アミノ]ベンズアミド
概要
説明
Benzamide, 3-[(chloroacetyl)amino]- is a chemical compound that belongs to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, plastics, and paper This particular compound is characterized by the presence of a chloroacetyl group attached to the amino group of the benzamide structure
科学的研究の応用
Benzamide, 3-[(chloroacetyl)amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, plastics, and paper.
作用機序
Target of Action
Benzamide, 3-[(chloroacetyl)amino]-, is a derivative of benzamide . Benzamides are known to interact with several targets in the body. For instance, benzamidine, a related compound, has been found to interact with targets such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, and Casein kinase II subunit alpha . These targets play crucial roles in various biological processes, including inflammation and pain response .
Mode of Action
Benzamides typically work by interacting with their targets and causing changes in their function . For instance, benzamidine is known to interact with its targets and cause changes that can lead to the treatment of painful and inflammatory conditions .
Biochemical Pathways
For example, benzamidine has been found to interact with several targets that are involved in various biochemical pathways . The downstream effects of these interactions can lead to changes in biological processes such as inflammation and pain response .
Pharmacokinetics
For instance, benzamidine is known to be absorbed and distributed in the body, and it is metabolized and excreted . These properties can impact the bioavailability of the compound .
Result of Action
For instance, benzamidine is known to interact with its targets and cause changes that can lead to the treatment of painful and inflammatory conditions .
Action Environment
The action, efficacy, and stability of Benzamide, 3-[(chloroacetyl)amino]-, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, factors such as temperature and the presence of other substances can also influence the action and efficacy of the compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 3-[(chloroacetyl)amino]- typically involves the direct condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: Benzamide, 3-[(chloroacetyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
類似化合物との比較
Benzamide: The parent compound without the chloroacetyl group.
N-(Chloroacetyl)benzamide: A similar compound with the chloroacetyl group attached directly to the benzamide structure.
N-(Chloroacetyl)aniline: A related compound with the chloroacetyl group attached to an aniline structure.
Uniqueness: Benzamide, 3-[(chloroacetyl)amino]- is unique due to the specific positioning of the chloroacetyl group on the amino group of the benzamide structure. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
3-[(2-chloroacetyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKERGLWCKXHITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326621 | |
| Record name | Benzamide, 3-[(chloroacetyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85126-66-5 | |
| Record name | 3-[(2-Chloroacetyl)amino]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85126-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-[(chloroacetyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-allyl-N-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B1660829.png)

